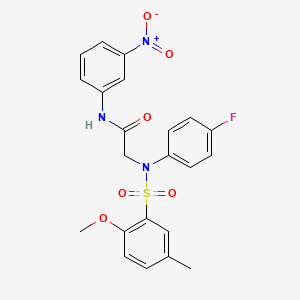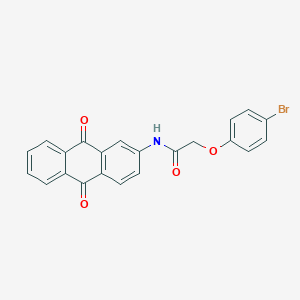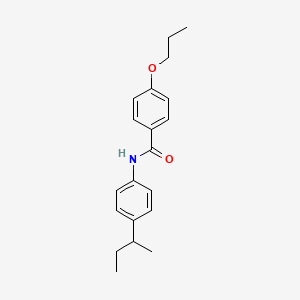![molecular formula C19H21N3O5 B4983387 (3,4-Dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone CAS No. 5258-21-9](/img/structure/B4983387.png)
(3,4-Dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of aromatic and piperazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Aromatic Groups: The aromatic groups are introduced via nucleophilic aromatic substitution reactions. For instance, 3,4-dimethoxybenzoyl chloride can react with piperazine to form the desired intermediate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
(3,4-Dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of (3,4-Dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.
Pathways Involved: It can modulate pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparación Con Compuestos Similares
(3,4-Dimethoxyphenyl)-[4-(4-aminophenyl)piperazin-1-yl]methanone: Similar structure but with an amino group instead of a nitro group.
(3,4-Dimethoxyphenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone: Contains a chlorine atom instead of a nitro group.
Uniqueness:
- The presence of both methoxy and nitro groups in (3,4-Dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone provides unique electronic properties that can influence its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-26-17-8-3-14(13-18(17)27-2)19(23)21-11-9-20(10-12-21)15-4-6-16(7-5-15)22(24)25/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQYRPAUAWNWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385529 |
Source


|
| Record name | (3,4-dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5258-21-9 |
Source


|
| Record name | (3,4-dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-fluorophenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4983327.png)
![2-Chloro-5-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B4983334.png)
![5-Acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4983341.png)
![6-(4-chlorophenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B4983348.png)
![1,3-dioxo-N-1,3-thiazol-2-yl-2-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-5-isoindolinecarboxamide](/img/structure/B4983363.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4983366.png)

![6-methyl-N-(4-pyrrolidin-1-ylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4983371.png)

![(5E)-5-{[1-(4-Chlorophenyl)-1H-pyrrol-2-YL]methylidene}-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4983383.png)
![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4983389.png)
![N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B4983394.png)
![1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone](/img/structure/B4983398.png)
